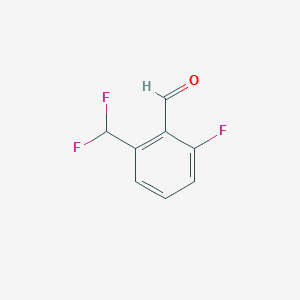

2-(Difluoromethyl)-6-fluorobenzaldehyde

Description

Properties

IUPAC Name |

2-(difluoromethyl)-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYFZVTWZNUBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-(Difluoromethyl)-6-fluorobenzaldehyde

An In-Depth Technical Guide on the Chemical Properties of 2-(Difluoromethyl)-6-fluorobenzaldehyde

Executive Summary & Strategic Value

2-(Difluoromethyl)-6-fluorobenzaldehyde (CAS: 1785431-84-6) represents a specialized fluorinated building block in modern medicinal chemistry. It is distinguished by the simultaneous presence of an electrophilic aldehyde, a steric and electronic modulator (ortho-fluorine), and a lipophilic hydrogen bond donor (ortho-difluoromethyl group).[1]

For drug development professionals, this compound offers a strategic entry point into conformational locking and bioisosteric replacement .[1] The ortho-difluoromethyl (-CHF

Physicochemical Profile

The dual-fluorination pattern imparts specific electronic properties that differentiate this molecule from its mono-fluorinated analogs.

| Property | Value / Characteristic | Significance in Drug Design |

| Molecular Formula | C | Core scaffold |

| Molecular Weight | 174.12 g/mol | Fragment-based drug discovery (FBDD) compliant |

| CAS Number | 1785431-84-6 | Unique identifier |

| LogP (Predicted) | ~2.1 - 2.4 | Enhanced lipophilicity vs. non-fluorinated analog |

| H-Bond Donors | 1 (Weak, C-H in CHF | "Lipophilic H-bond donor" capability |

| H-Bond Acceptors | 3 (C=O, F, F) | Interaction with protein backbones |

| Electronic Effect | Deactivates ring towards electrophilic attack; activates aldehyde | |

| Physical State | Solid or Low-melting solid | Ease of handling in solid-phase synthesis |

Structural Analysis: The Ortho-Effect

The 2,6-substitution pattern creates a "steric gear" mechanism.[1] The aldehyde carbonyl is forced out of coplanarity with the aromatic ring or locked into a specific conformation to minimize dipole repulsion between the carbonyl oxygen and the ortho-fluorine/difluoromethyl groups. This pre-organization reduces the entropic penalty upon binding to a biological target.

Synthetic Accessibility & Pathways

Accessing 2-(Difluoromethyl)-6-fluorobenzaldehyde requires navigating the sensitivity of the aldehyde group and the stability of the -CHF

Method A: Metal-Mediated Difluoromethylation (Modern Approach)

This route utilizes cross-coupling chemistry to install the -CHF

-

Precursor: 2-Bromo-6-fluorobenzaldehyde or 2-Chloro-6-fluorobenzaldehyde.[1]

-

Reagents: Difluoromethylating agents (e.g., TMS-CHF

, Zn(CHF -

Catalyst: Copper(I) or Palladium systems.

-

Mechanism: Radical or organometallic transfer of the CHF

group.

Method B: Oxidation of Toluene Derivatives (Classical Approach)

A scalable industrial route involving the functionalization of the methyl group followed by oxidation.

-

Starting Material: 2-Fluoro-6-nitrotoluene (converted to 2-fluoro-6-difluoromethyltoluene).[1]

-

Step 1: Radical chlorination/fluorination of the methyl group to form the -CHF

moiety. -

Step 2: Oxidation of a separate methyl or alcohol group to the aldehyde.

Visualization of Synthetic Logic

Caption: Path A (Blue) offers higher functional group tolerance; Path B (Red) is preferred for bulk manufacturing.[1]

Reactivity & Transformations

The chemical behavior of 2-(Difluoromethyl)-6-fluorobenzaldehyde is defined by the interplay between the electrophilic aldehyde and the robust -CHF

Aldehyde Functionalization

The aldehyde is highly reactive due to the electron-withdrawing nature of the fluorine atoms on the ring (inductive effect, -I).

-

Reductive Amination: Reacts rapidly with primary/secondary amines to form imines, which are easily reduced to benzylamines.[1] The ortho-substituents may retard the rate slightly due to steric hindrance but generally prevent over-alkylation.

-

Wittig/Horner-Wadsworth-Emmons: Efficiently converts to styrenes. The resulting olefins often exhibit high E/Z selectivity due to the steric bulk of the ortho-CHF

group. -

Oxidation: Readily oxidizes to 2-(Difluoromethyl)-6-fluorobenzoic acid , another valuable building block.[1]

Stability of the Difluoromethyl Group

Unlike the trifluoromethyl (-CF

-

Base Sensitivity: Strong bases (e.g., LDA,

-BuLi) can deprotonate the -CHF -

Metabolic Stability: The C-F bond is metabolically robust. The -CHF

group resists hydroxylation by Cytochrome P450 enzymes, making it an excellent "metabolic blocker" compared to a methyl group.[1]

Intramolecular Hydrogen Bonding (The "Proton Sponge" Effect)

A critical feature is the potential for an intramolecular hydrogen bond between the acidic -CHF

-

Effect: This interaction can "lock" the molecule into a planar conformation, masking the polarity of the carbonyl oxygen and increasing lipophilicity (LogP).[1]

-

Application: This mimics the intramolecular H-bond seen in salicylaldehyde, allowing the compound to cross lipid membranes more effectively.[1]

Medicinal Chemistry Applications

Bioisosterism

-

-CHF

as -OH Mimic: The difluoromethyl group acts as a lipophilic bioisostere of a hydroxyl group (phenol). It donates a weak hydrogen bond but does not accept one as strongly, and it lacks the metabolic liability of glucuronidation.[1] -

-CHF

as -SH Mimic: It also mimics the size and electronic properties of a thiol group.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening libraries.

-

Ligand Efficiency (LE): High. The fluorine atoms add specific binding interactions (dipole-dipole, multipolar) without adding excessive molecular weight.[1]

-

Vector Exploration: The aldehyde allows for rapid "growing" of the fragment in one direction, while the fluoro/difluoromethyl groups probe hydrophobic pockets in the target protein.[1]

Strategic Interaction Map

Caption: Pharmacophore mapping highlights the -CHF2 group as a lipophilic H-bond donor.[1]

Handling and Safety Protocols

As a fluorinated benzaldehyde, standard safety precautions for reactive electrophiles apply.

-

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.

-

Incompatibility: Strong oxidizing agents, strong bases (risk of carbene formation), and strong reducing agents.[1]

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]

-

Ni, C., & Hu, J. (2016).[1] "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Link[1]

-

BenchChem. (2025).[2] "Application Notes: Synthesis of Halogenated Benzaldehydes." BenchChem Technical Library. Link[1]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

-

SynQuest Laboratories. (2024).[3] "Product Specification: 2-(Difluoromethyl)-6-fluorobenzaldehyde (CAS 1785431-84-6)." SynQuest Catalog. Link

Sources

A Technical Guide to 2-(Difluoromethyl)-6-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: 2-(Difluoromethyl)-6-fluorobenzaldehyde represents a valuable, yet specialized, building block for medicinal chemistry and materials science. The strategic placement of a fluorine atom and a difluoromethyl group on the benzaldehyde scaffold imparts unique electronic and conformational properties, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, detailing its chemical identifiers, physicochemical properties, and the strategic importance of the difluoromethyl moiety. We present a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles for analogous compounds. Furthermore, this document outlines critical safety and handling procedures and explores its applications, offering researchers and drug development professionals a practical resource for leveraging this potent synthon in their work.

Chemical Identity and Core Identifiers

Precise identification is the cornerstone of reproducible science. While 2-(Difluoromethyl)-6-fluorobenzaldehyde is a specific and targeted research chemical, a dedicated CAS Registry Number has not been broadly indexed in major public databases as of this writing. This is common for novel or highly specialized reagents. For unambiguous identification, the following molecular identifiers are provided.

| Identifier | Value |

| IUPAC Name | 2-(Difluoromethyl)-6-fluorobenzaldehyde |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 178.12 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C=O)C(F)F |

| InChI | InChI=1S/C8H5F3O/c9-7-3-1-2-6(5-12)8(7)4(10)11/h1-5H |

| InChIKey | YWLGJJGOCZJQDE-UHFFFAOYSA-N |

For comparative and sourcing purposes, identifiers for a closely related and commercially available analog, 2,6-Difluorobenzaldehyde , are listed below.

| Identifier (Analog) | Value |

| Compound Name | 2,6-Difluorobenzaldehyde |

| CAS Number | 437-81-0[1] |

| Molecular Formula | C₇H₄F₂O[1] |

| Molecular Weight | 142.10 g/mol [1] |

The Difluoromethyl Group: A Bioisostere of Strategic Importance

The difluoromethyl (-CHF₂) group has garnered significant attention in drug design as a modern bioisostere for methyl (-CH₃), hydroxyl (-OH), and trifluoromethyl (-CF₃) groups.[2][3] Its utility stems from a unique balance of steric, electronic, and hydrogen-bonding properties.

-

Lipophilic Hydrogen Bond Donor: Unlike a typical C-H bond, the C-H bond in a -CHF₂ group is polarized by the two highly electronegative fluorine atoms. This allows it to act as a weak hydrogen bond donor, potentially replacing traditional donors like -OH or -NH₂ to enhance binding affinity while improving metabolic stability and modulating physicochemical properties.[2]

-

Modulation of Lipophilicity (LogP): The -CHF₂ group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group. This intermediate lipophilicity provides a powerful tool for fine-tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Conformational Control: The introduction of fluorine can significantly alter the conformational preferences of a molecule, which can lock it into a more bioactive conformation for interacting with a protein target.[4][5]

Synthesis and Mechanistic Considerations

The synthesis of 2-(Difluoromethyl)-6-fluorobenzaldehyde is not widely published, but a robust pathway can be designed based on established transformations of substituted toluenes. A common and effective strategy involves the radical halogenation of the corresponding toluene precursor followed by hydrolysis.

Proposed Synthetic Pathway: A Two-Step Protocol

The most logical precursor is 2-(Difluoromethyl)-6-fluorotoluene . The synthesis would proceed via oxidation of the benzylic position. A direct oxidation can be challenging to control; therefore, a more reliable method involves a two-step process: benzylic bromination followed by Kornblum oxidation.

Experimental Protocol: Step-by-Step Methodology

PART A: Benzylic Bromination

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-(difluoromethyl)-6-fluorotoluene (1.0 eq).

-

Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Solvent: Add anhydrous carbon tetrachloride (CCl₄) to create a 0.5 M solution.

-

Reaction: Irradiate the flask with a UV lamp (or a 250W incandescent bulb) and heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot indicates progress. The denser succinimide byproduct will precipitate out of the CCl₄.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄. Combine the filtrates and wash sequentially with a 10% sodium thiosulfate solution to remove any remaining bromine, followed by water and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(bromomethyl)-6-(difluoromethyl)-1-fluorobenzene. This intermediate is often used directly in the next step without further purification.

PART B: Kornblum Oxidation

-

Setup: In a round-bottom flask, dissolve the crude benzylic bromide from Part A in Dimethyl Sulfoxide (DMSO). The concentration should be approximately 1.0 M.

-

Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq). The base neutralizes the HBr formed during the reaction.

-

Reaction: Heat the mixture to 95-100°C and stir vigorously.[6]

-

Monitoring: Monitor the reaction by TLC or GC for the formation of the aldehyde product. The reaction is typically complete in 3-8 hours.[6]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.[6]

-

Extraction: Extract the aqueous mixture three times with ethyl acetate or diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water (to remove DMSO) and then with saturated brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 2-(Difluoromethyl)-6-fluorobenzaldehyde.

Purification and Quality Control

Purity is paramount for applications in drug discovery. The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts.

Purification Protocol: Vacuum Distillation

For liquid benzaldehydes, vacuum distillation is a highly effective purification method.[7]

-

Apparatus: Set up a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

-

Procedure: Transfer the crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Distillation: Slowly apply vacuum and gently heat the flask using a heating mantle.

-

Fraction Collection: Monitor the head temperature and collect the fraction that distills at the expected boiling point for the compound under the applied pressure.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

¹H NMR: The spectrum should show a characteristic aldehyde proton singlet around δ 10.0-10.4 ppm. The difluoromethyl proton will appear as a triplet (due to coupling with the two fluorine atoms) between δ 6.5-7.5 ppm. Aromatic protons will be visible in the δ 7.0-8.0 ppm range.

-

¹⁹F NMR: Two distinct signals are expected. One for the aromatic fluorine and another for the -CHF₂ group. 19F NMR is highly sensitive to the electronic environment and is an excellent tool for confirming fluorinated structures.[8][9]

-

¹³C NMR: The aldehyde carbon will have a signal around δ 188-193 ppm. The difluoromethyl carbon will be a triplet centered around δ 110-115 ppm due to C-F coupling.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be present around 1700-1720 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.12).

Safety, Handling, and Storage

Fluorinated benzaldehydes require careful handling. The following safety information is based on data for structurally similar compounds like 2,6-difluorobenzaldehyde and 2-fluorobenzaldehyde.[10][11][12]

-

GHS Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[11][12][13]

-

Response: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower).[13]

-

-

Personal Protective Equipment (PPE):

-

Storage:

Applications and Research Interest

2-(Difluoromethyl)-6-fluorobenzaldehyde is primarily utilized as a versatile intermediate in organic synthesis. Its value lies in the combination of two key reactive features:

-

The Aldehyde Functional Group: Serves as a synthetic handle for a wide range of transformations, including Wittig reactions, reductive aminations, condensations, and oxidations, allowing for the construction of more complex molecular architectures.

-

The Fluorinated Aromatic Ring: The difluoromethyl and fluoro substituents are incorporated to modulate the electronic and pharmacokinetic properties of the final target molecule.[4]

This scaffold is of particular interest in the synthesis of:

-

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs) where fluorine substitution is used to enhance metabolic stability, binding affinity, or cell permeability.[5][16]

-

Agrochemicals: In the development of new pesticides and herbicides, where fluorinated compounds often exhibit enhanced biological activity.[17]

-

Materials Science: For creating specialized polymers and functional materials where the unique properties of the fluorinated groups are desired.

References

-

PubChem. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847. [Link]

-

SouthernBiotech. Fluoromount-G® Safety Data Sheet. [Link]

-

Fisher Scientific. 2,6-Difluorobenzaldehyde SAFETY DATA SHEET. [Link]

- Google Patents.

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Synthonix, Inc. 446-52-6 | 2-Fluorobenzaldehyde. [Link]

-

Al-Aboudi, A., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. [Link]

-

NIST. 2,6-Difluorobenzaldehyde. [Link]

- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

Straniero, V., et al. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

ResearchGate. 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde. [Link]

-

McMahon, S. A., et al. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. [Link]

Sources

- 1. 2,6-Difluorobenzaldehyde [webbook.nist.gov]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fi [fishersci.fi]

- 13. 2-Fluorobenzaldehyde | 446-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

- 16. 2,6-Difluoro-3-(trifluoromethyl)benzaldehyde|CAS 134099-24-4 [benchchem.com]

- 17. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Role of the Difluoromethyl Group in Fluorobenzaldehyde Reactivity

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CF₂H) group offers a unique constellation of physicochemical properties that significantly modulate the reactivity and biological profile of parent molecules. This technical guide provides an in-depth analysis of the role of the difluoromethyl group in the context of fluorobenzaldehyde, a common scaffold in organic synthesis. We will explore the nuanced electronic and steric effects of the CF₂H group, its impact on the reactivity of both the aldehyde functionality and the aromatic ring, and its practical applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of the difluoromethyl group for molecular design and optimization.

The Difluoromethyl Group: A Unique Modulator of Molecular Properties

The difluoromethyl (CF₂H) group has emerged as a critical tool in molecular engineering, prized for its ability to act as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2] Unlike its perfluorinated counterpart, the trifluoromethyl (-CF₃) group, the CF₂H group possesses a weakly acidic proton, enabling it to function as a hydrogen bond donor.[1][3] This capacity for hydrogen bonding, a feature absent in -CH₃ and -CF₃ groups, allows it to maintain or introduce crucial interactions with biological targets, enhancing binding affinity and specificity.[2][4]

The introduction of a CF₂H group into a molecule profoundly alters its physicochemical characteristics, including its pKa, dipole moment, lipophilicity (logP), and metabolic stability.[1] These modifications are central to its strategic use in drug design, where fine-tuning such properties is essential for optimizing a candidate's pharmacokinetic and pharmacodynamic profile.[5][6]

Electronic Effects: An Inductive and Resonance Perspective

The two fluorine atoms impart a strong electron-withdrawing effect through induction (σI), which is somewhat attenuated compared to the -CF₃ group. This potent inductive pull significantly influences the electron density of the entire molecule. Studies using ¹⁹F NMR have helped quantify these effects, with Hammett constants showing the difluoro(methoxy)methyl group (a related moiety) acts as a moderate electron acceptor through both inductive and resonance pathways. This electron-withdrawing nature is a primary driver of the altered reactivity observed in difluoromethyl-substituted benzaldehydes.

Lipophilicity and Hydrogen Bonding: A Delicate Balance

While often considered a lipophilicity-enhancing group, the effect of the CF₂H moiety on logP is highly context-dependent.[7][8] The change in lipophilicity when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase.[7][9] This nuanced behavior allows for finer control over a molecule's permeability across biological membranes.

Perhaps the most defining feature of the CF₂H group is its role as a "lipophilic hydrogen bond donor".[7][9][10] The polarized C-H bond is acidic enough to engage in hydrogen bonding, a property quantified by Abraham's solute ¹H NMR analysis.[3] Studies have shown that the hydrogen bond acidity of ArOCF₂H and ArSCF₂H is comparable to that of thiophenol and aniline.[3] This unique combination of properties allows the CF₂H group to mimic the hydrogen-bonding capabilities of polar groups like -OH or -SH while increasing metabolic stability.[4][11]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes and compares the key properties of the methyl, difluoromethyl, and trifluoromethyl groups when attached to an aromatic system.

| Property | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing | Very Strongly Electron-Withdrawing |

| Hansch Lipophilicity (π) | +0.56 | ~ +0.3 to +0.5 (context-dependent)[7] | +0.88[12] |

| Hydrogen Bonding | None | Donor[1][3] | Acceptor (weak) |

| Metabolic Stability | Prone to oxidation[13] | High; blocks metabolic hotspots[1][5] | Very High[12][14] |

| Bioisosteric Role | Steric bulk | Hydroxyl, Thiol, Amine[1][4] | Chlorine, Methyl[12][13] |

Impact on Fluorobenzaldehyde Reactivity

The introduction of a difluoromethyl group onto a fluorobenzaldehyde scaffold has profound consequences for the reactivity of both the aldehyde carbonyl and the aromatic ring. These changes are a direct result of the potent electronic and steric properties discussed previously.

Activation of the Carbonyl Group toward Nucleophilic Attack

The strong inductive electron withdrawal by the CF₂H group significantly depletes electron density from the aromatic ring, which in turn strongly deshields the carbonyl carbon of the aldehyde. This renders the aldehyde significantly more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated or methyl-substituted counterparts.

This enhanced reactivity is exploited in various synthetic transformations, including:

-

Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignards, organolithiums), enamines, and other carbon nucleophiles proceed more readily.[15]

-

Enantioselective Reactions: The activated aldehyde is an excellent substrate for enantioselective nucleophilic difluoromethylation and other asymmetric additions, often catalyzed by chiral quaternary ammonium salts.[16]

-

Formation of gem-Difluoroolefins: The Julia-Kocienski olefination using reagents like difluoromethyl 2-pyridyl sulfone proceeds efficiently with such activated aldehydes.[17]

Deactivation and Meta-Direction of the Aromatic Ring

As a powerful electron-withdrawing group, the CF₂H substituent deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). The rate of EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation is significantly reduced. Furthermore, the CF₂H group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. This is a classical consequence of the destabilization of the ortho and para sigma complexes (Wheland intermediates) due to the proximity of the positively charged carbon to the electron-withdrawing substituent.

Synthetic Pathways to Difluoromethyl Fluorobenzaldehydes

The synthesis of aromatic compounds bearing a difluoromethyl group is a topic of significant research interest. One of the most direct and attractive routes is the deoxyfluorination of the corresponding aldehyde.[1][18] This method leverages readily available aldehyde starting materials.

Field-Proven Insights: Applications in Drug Development

The unique properties of the CF₂H group translate into significant strategic advantages in drug discovery and development.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₂H group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5][19] Replacing a metabolically labile group (like -CH₃ or -OH) with a CF₂H moiety can block a metabolic hotspot, thereby increasing a drug's half-life, reducing clearance, and lowering the required therapeutic dose.[12][19]

-

Improved Target Affinity: The ability of the CF₂H group to act as a hydrogen bond donor allows it to form key interactions with protein targets, potentially increasing binding affinity and selectivity.[1][2] This makes it an excellent bioisostere for hydroxyl and thiol groups, which are often critical for receptor binding but can be metabolically vulnerable.[4]

-

Modulation of Pharmacokinetics: By providing a tool to fine-tune lipophilicity, the CF₂H group can be used to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, improving oral bioavailability and membrane permeability.[1][6]

Experimental Protocols

To ensure trustworthiness and practical applicability, the following protocols are provided as self-validating systems for key experimental procedures.

Protocol: Nucleophilic Addition of Phenylmagnesium Bromide to 4-(Difluoromethyl)benzaldehyde

This protocol describes a standard procedure for reacting an organometallic nucleophile with an activated aldehyde.

Materials:

-

4-(Difluoromethyl)benzaldehyde

-

Phenylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen line

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Reactant Preparation: Dissolve 4-(difluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Add phenylmagnesium bromide (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (4-(difluoromethyl)phenyl)(phenyl)methanol.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for evaluating the enhanced metabolic stability conferred by the CF₂H group.[19]

Materials:

-

Test compound (e.g., the product from Protocol 5.1)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (e.g., warfarin)

-

Incubator/shaker set to 37 °C

Procedure:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) in phosphate buffer.

-

Incubation Mixture (Test): In a microcentrifuge tube, combine phosphate buffer, the test compound working solution (final concentration 1 µM), and the NADPH regenerating system.

-

Incubation Mixture (Control): Prepare a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

-

Pre-incubation: Pre-warm the incubation mixtures at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding pre-warmed human liver microsomes (final protein concentration ~0.5 mg/mL).

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.

-

Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant, from which the in vitro half-life can be calculated.

Conclusion

The difluoromethyl group is a uniquely powerful substituent for modulating the reactivity and properties of fluorobenzaldehydes and other aromatic scaffolds. Its strong electron-withdrawing nature activates the aldehyde carbonyl for a range of important synthetic transformations, while its ability to act as a metabolically stable hydrogen bond donor provides a compelling strategic advantage in the design of next-generation pharmaceuticals. By understanding the fundamental principles governing its behavior—from its electronic signature to its role as a bioisostere—researchers can more effectively harness the CF₂H group to create molecules with precisely tailored chemical and biological functions. The continued development of novel synthetic methods for its introduction will undoubtedly expand its application and solidify its role as an indispensable tool in modern chemistry.

References

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Deng, J., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Future Science. (2020). Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Figshare.

- PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....

- Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.

- Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research.

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- PMC. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.

- University of Michigan Library. (n.d.). Deoxyfluorination of (Hetero)aryl Aldehydes Using Tetramethylammonium Fluoride and Perfluorobutanesulfonyl Fluoride or Trifluoro.

- Saphier, S. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.

- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Wikipedia. (n.d.). Trifluoromethyl group.

- Kappe, C. O., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.

- Jamison, T. F., & Fu, W. C. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. DSpace@MIT.

- Prakash, G. K. S., & Hu, J. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PMC.

- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.

- Hu, J., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds.

- Beier, P., et al. (n.d.). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PMC.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. mdpi.com [mdpi.com]

- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sioc.ac.cn [sioc.ac.cn]

- 16. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sioc.cas.cn [sioc.cas.cn]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: 2-(Difluoromethyl)-6-fluorobenzaldehyde as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Imperative for Advanced Fluorinated Building Blocks

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design, with over half of all new small-molecule drugs containing at least one fluorine atom. This is not a fleeting trend but a fundamental tactic employed to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Among the arsenal of fluorine-containing motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a "lipophilic hydrogen bond donor," capable of forming crucial hydrogen bonds that can enhance target specificity while improving membrane permeability.[3][4][5][6]

This guide provides an in-depth exploration of 2-(Difluoromethyl)-6-fluorobenzaldehyde , a highly versatile building block for medicinal chemistry. The strategic placement of an ortho-fluoro substituent, combined with the ortho-difluoromethyl group, creates a sterically and electronically distinct aromatic core. The aldehyde functionality serves as a versatile synthetic handle, enabling the rapid elaboration of diverse molecular scaffolds. We will detail the unique physicochemical properties conferred by these groups and provide robust, field-proven protocols for its application in key synthetic transformations.

Physicochemical Profile and Strategic Advantages

While 2-(Difluoromethyl)-6-fluorobenzaldehyde is a specialized reagent, we can infer its properties from well-characterized, structurally similar building blocks. The data presented below for a representative analogue, 2-Fluoro-6-(trifluoromethyl)benzaldehyde, highlights the key physical characteristics researchers can expect from this class of compounds.

Table 1: Physicochemical Properties of a Representative Analogue: 2-Fluoro-6-(trifluoromethyl)benzaldehyde

| Property | Value | Source |

| CAS Number | 60611-24-7 | [1][7] |

| Molecular Formula | C₈H₄F₄O | [1][7] |

| Molecular Weight | 192.11 g/mol | [1][7] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 67 °C @ 10 mmHg | [1] |

| Density | 1.44 g/cm³ | [1] |

| Refractive Index | n20/D 1.46 | [1] |

The Power of Synergy: Analyzing the Functional Groups

-

The Difluoromethyl (–CF₂H) Group: This is the molecule's standout feature. The two highly electronegative fluorine atoms render the attached proton weakly acidic, allowing it to act as a hydrogen bond donor.[4][5] This unique capability allows the –CF₂H group to serve as a metabolically stable bioisostere for common pharmacophoric groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[3][8][9] This replacement can block sites of oxidative metabolism, potentially extending a drug's half-life, while preserving or introducing key binding interactions.[3][4]

-

The Ortho-Fluoro (–F) Group: The presence of a fluorine atom ortho to the aldehyde has profound electronic and conformational effects. As the most electronegative element, fluorine powerfully withdraws electron density, which can impact the pKa of nearby functional groups and alter the molecule's overall electronic distribution.[1][2] This can fine-tune binding interactions with target proteins. Furthermore, the ortho-positioning can influence the conformation of the aldehyde and subsequent derivatives, potentially locking the molecule into a more biologically active orientation.

-

The Aldehyde (–CHO) Handle: The aldehyde is one of the most versatile functional groups in organic synthesis. It is a reactive electrophile, readily participating in a host of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal anchor point for library synthesis and scaffold diversification.

Caption: Strategic value of the -CF₂H group.

Core Synthetic Applications and Detailed Protocols

The aldehyde group of 2-(Difluoromethyl)-6-fluorobenzaldehyde is a gateway to a vast chemical space. Below are detailed protocols for two of the most fundamental and widely used transformations in medicinal chemistry.

Protocol 1: Reductive Amination for C–N Bond Formation

Reductive amination is a cornerstone reaction for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals.[10] This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild hydride reagent.

Rationale for Method Selection: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Its selection is deliberate:

-

Chemoselectivity: STAB is a mild reducing agent that will readily reduce the intermediate iminium ion but is slow to reduce the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[5]

-

pH Compatibility: The reaction is often carried out with a small amount of acetic acid, which catalyzes imine formation. STAB is stable and effective under these mildly acidic conditions.

-

Ease of Use: As a solid reagent, STAB is easy to handle compared to other borohydride reagents.

Experimental Protocol:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 eq.).

-

Solvent Addition: Dissolve the aldehyde in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary or secondary amine (1.0–1.2 eq.). If the amine is a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

-

Imine Formation: Add glacial acetic acid (2-5 vol %) to catalyze imine formation. Allow the mixture to stir at room temperature for 20-30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq.) portion-wise to control any initial effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Wittig Olefination for C=C Bond Formation

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with excellent control over the location of the newly formed double bond. This protocol uses a stabilized phosphorus ylide to favor the formation of the thermodynamically more stable (E)-alkene.[8]

Rationale for Method Selection:

-

Reliability: The Wittig reaction is one of the most robust methods for olefination.

-

Stereoselectivity: The use of a stabilized ylide (one containing an electron-withdrawing group like an ester or ketone) generally provides high selectivity for the (E)-alkene product due to the reversibility of the initial steps and the thermodynamic stability of the intermediates leading to the trans product.[8]

-

Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.

Experimental Protocol:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 2-(Difluoromethyl)-6-fluorobenzaldehyde (1.0 eq.) in an anhydrous solvent such as Tetrahydrofuran (THF) or DCM (approx. 0.1-0.2 M).

-

Ylide Addition: Add the stabilized phosphorus ylide, for example, (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.0–1.1 eq.), directly to the stirring solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Stabilized ylides are generally stable enough to be handled in air and often do not require strong bases for their generation in situ.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure. The byproduct, triphenylphosphine oxide (Ph₃PO), is often crystalline but can be challenging to separate.

-

Triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes/ether. The desired alkene product is typically more soluble, while the triphenylphosphine oxide will precipitate.

-

Filter off the solid Ph₃PO and wash with cold hexanes.

-

Concentrate the filtrate and purify the resulting crude product by flash column chromatography on silica gel to yield the pure alkene.

-

Strategic Workflow for Analog Synthesis

A medicinal chemist can leverage 2-(Difluoromethyl)-6-fluorobenzaldehyde to rapidly generate a library of diverse analogs. The choice of reaction pathway is dictated by the desired target structure, as outlined in the workflow below.

Caption: Synthetic diversification workflow.

Safety and Handling

-

General: Handle 2-(Difluoromethyl)-6-fluorobenzaldehyde and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While specific toxicity data for this compound is not widely available, related fluorinated and chlorinated benzaldehydes are classified as irritants to the skin, eyes, and respiratory system.[7] Acute oral toxicity is also a concern for some analogues.

-

Reactivity: Avoid contact with strong oxidizing and reducing agents. Store in a cool, dry place away from incompatible materials.

Conclusion

2-(Difluoromethyl)-6-fluorobenzaldehyde is a powerful and versatile building block for modern medicinal chemistry. It uniquely combines the advantageous properties of a difluoromethyl group—serving as a metabolically robust, hydrogen-bonding bioisostere—with the synthetic flexibility of an aldehyde. The ortho-fluoro substituent further modulates its electronic and conformational profile, offering chemists a tool for fine-tuning molecular properties. The protocols detailed herein for reductive amination and Wittig olefination provide reliable and robust pathways for incorporating this valuable scaffold into complex drug candidates, accelerating the discovery of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.

-

ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl.... Retrieved February 15, 2026, from [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Solvent Free Wittig Reactions. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]

-

PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard. (2025, October 15). 2-Chloro-6-fluorobenzaldehyde Properties. Retrieved February 15, 2026, from [Link]

-

Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.

-

Thieme. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved February 15, 2026, from [Link]

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Retrieved February 15, 2026, from [Link]

-

Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Difluoromethylation Reactions of Organic Compounds. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. americanelements.com [americanelements.com]

- 4. youtube.com [youtube.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

Preparation of indole derivatives from 2-(Difluoromethyl)-6-fluorobenzaldehyde

Executive Summary

This application note details the synthetic protocols for converting 2-(difluoromethyl)-6-fluorobenzaldehyde into 4-(difluoromethyl)indole and its derivatives. The presence of the difluoromethyl (-CHF

We present two distinct pathways:

-

Pathway A (Direct): The Nitro-Aldol (Henry) condensation followed by reductive cyclization. This is the preferred route for accessing the parent indole.

-

Pathway B (Carboxylate-Functionalized): The Hemetsberger-Knittel synthesis. This is the preferred route for accessing indole-2-carboxylates.

Retrosynthetic Analysis & Strategy

The structural logic of this synthesis relies on utilizing the fluorine atom at the C6 position as a leaving group for nucleophilic aromatic substitution (

-

Regiochemistry: The cyclization occurs between the aldehyde carbon (C1) and the fluorine-bearing carbon (C6). Consequently, the -CHF

group, originally at C2 (meta to the fluorine), ends up at the C4 position of the resulting indole. -

Chemo-differentiation: The -CHF

group is robust under the proposed conditions, whereas the C-F bond is activated for displacement due to the electron-deficient nature of the intermediate.

Figure 1: Retrosynthetic logic exploiting the lability of the C-F bond for ring closure.

Protocol A: The Henry-Reductive Cyclization Route

Target: Parent 4-(difluoromethyl)indole.

Mechanism: Condensation of nitromethane with the aldehyde yields a

Step 1: Preparation of 2-(Difluoromethyl)-6-fluoro- -nitrostyrene

| Parameter | Specification |

| Reagents | Starting Aldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq) |

| Solvent | Acetic Acid (Glacial) or Methanol |

| Temperature | 80°C (Reflux if using MeOH) |

| Time | 4–6 Hours |

| Workup | Concentration, extraction (EtOAc), wash with brine. |

Procedure:

-

Charge a round-bottom flask with 2-(difluoromethyl)-6-fluorobenzaldehyde (10 mmol).

-

Add nitromethane (50 mmol) and ammonium acetate (5 mmol).

-

Add acetic acid (10 mL) and heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.

-

Upon completion, cool to room temperature. Pour the mixture into ice water (50 mL).

-

Extract with ethyl acetate (3 x 30 mL). Wash combined organics with sat. NaHCO

(careful: gas evolution) and brine. -

Dry over Na

SO

Step 2: Reductive Cyclization (Iron-Mediated)

| Parameter | Specification |

| Reagents | Nitrostyrene Intermediate (1.0 eq), Iron Powder (10.0 eq, -325 mesh) |

| Solvent | Acetic Acid / Toluene (1:1 v/v) |

| Additives | Silica Gel (optional, promotes surface catalysis) |

| Temperature | 110°C (Reflux) |

| Yield | Typically 65–75% (over 2 steps) |

Procedure:

-

Dissolve the crude nitrostyrene (from Step 1) in a mixture of toluene (20 mL) and glacial acetic acid (20 mL).

-

Add Iron powder (100 mmol) in a single portion.

-

Heat the suspension to vigorous reflux (110°C) under nitrogen atmosphere for 2–4 hours.

-

Note: The reaction color will shift from yellow to dark brown/grey.

-

-

Cool to room temperature and filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with sat. NaHCO

or NaOH (1M) until pH ~8. -

Separate phases, dry the organic layer (MgSO

), and concentrate. -

Purification: Flash chromatography (SiO

, Hexane/EtOAc gradient 95:5 to 80:20). The product, 4-(difluoromethyl)indole , is typically a white to off-white solid.

Protocol B: The Hemetsberger-Knittel Synthesis

Target: Ethyl 4-(difluoromethyl)indole-2-carboxylate.

Mechanism: Condensation with ethyl azidoacetate yields an

Step 1: Formation of -Azidocinnamate

| Parameter | Specification |

| Reagents | Aldehyde (1.0 eq), Ethyl Azidoacetate (4.0 eq), NaOEt (4.0 eq) |

| Solvent | Ethanol (anhydrous) |

| Temperature | -10°C to 0°C |

Procedure:

-

Prepare a solution of NaOEt (40 mmol) in ethanol (30 mL) at -10°C.

-

Add a solution of 2-(difluoromethyl)-6-fluorobenzaldehyde (10 mmol) and ethyl azidoacetate (40 mmol) dropwise over 30 minutes.

-

Safety: Ethyl azidoacetate is potentially explosive; handle behind a blast shield.

-

-

Stir at 0°C for 2 hours. The product often precipitates as a pale yellow solid.

-

Quench with saturated NH

Cl. Extract with diethyl ether. -

Critical: Do not heat the extraction strongly. Concentrate at <30°C.

Step 2: Thermolysis (Ring Closure)

-

Dissolve the crude azidocinnamate in Xylene or Toluene (high dilution: 0.05 M).

-

Heat to reflux (140°C for xylene) for 1–2 hours. Nitrogen evolution will be observed.[1]

-

Cool and concentrate.

-

Purify by column chromatography to obtain ethyl 4-(difluoromethyl)indole-2-carboxylate .

Mechanistic Pathway & Visualization

The following diagram illustrates the critical electron flow in the reductive cyclization (Pathway A), highlighting the displacement of the fluorine atom.

Figure 2: Mechanistic pathway for the reductive cyclization of 2-fluoro-nitrostyrenes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation due to water accumulation. | Use molecular sieves or a Dean-Stark trap (if using toluene/acetic acid mix) to drive equilibrium. |

| Defluorination of CHF | Over-reduction during the Iron step. | Strictly control temperature (do not exceed 110°C) and reduce reaction time. Avoid catalytic hydrogenation (Pd/C) which might reduce the C-F bonds in CHF |

| Incomplete Cyclization | Intermediate amine trapped as stable salt. | Ensure the reaction mixture is acidic enough (AcOH) to promote protonation/deprotonation cycles but heat is required to overcome the activation energy for F-displacement. |

Safety Considerations

-

Fluoride Waste: The reaction generates HF (as fluoride salts). Glassware etching may occur over repeated runs. Treat aqueous waste with Calcium Chloride (CaCl

) to precipitate fluoride before disposal. -

Azides (Method B): Ethyl azidoacetate is a high-energy compound. Never distill to dryness. Use a blast shield during the thermolysis step.

-

Reactivity: The aldehyde starting material is a skin irritant and potential lachrymator. Handle in a fume hood.

References

-

Hemetsberger-Knittel Indole Synthesis. SynArchive.[2] (General methodology for benzaldehyde to indole conversion). Link

-

An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PMC/NIH. (Precedent for reductive cyclization of fluorinated nitrostyrenes). Link

-

Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein J. Org. Chem. (Preparation and handling of fluorinated nitrostyrenes).[3][4][5] Link

-

Extending the versatility of the Hemetsberger-Knittel indole synthesis. PubMed. (Optimization of the azide route). Link

Sources

- 1. Hemetsberger-Indol-Synthese – Wikipedia [de.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Difluoromethyl)-6-fluorobenzaldehyde

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. The difluoromethyl (CHF₂) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.[1][2] The subject of this guide, 2-(difluoromethyl)-6-fluorobenzaldehyde, is a valuable building block for introducing both a difluoromethyl group and a fluorine atom onto an aromatic scaffold, paving the way for novel therapeutic agents and advanced materials. Schiff bases, or imines, formed from the condensation of an aldehyde with a primary amine, are versatile intermediates in organic synthesis and often exhibit a wide range of biological activities themselves.[3][4][5] This document provides a comprehensive guide for researchers on the synthesis of Schiff bases from the sterically hindered and electronically deactivated 2-(difluoromethyl)-6-fluorobenzaldehyde.

Challenges in Schiff Base Formation with 2-(Difluoromethyl)-6-fluorobenzaldehyde

The synthesis of Schiff bases from 2-(difluoromethyl)-6-fluorobenzaldehyde presents unique challenges that are not typically encountered with simple aromatic aldehydes. These challenges stem from a combination of electronic and steric factors:

-

Electronic Deactivation: The benzaldehyde ring is substituted with two strongly electron-withdrawing groups: a fluorine atom and a difluoromethyl group. These groups inductively withdraw electron density from the aromatic ring, which in turn deactivates the carbonyl carbon of the aldehyde towards nucleophilic attack by the primary amine. This deactivation increases the activation energy of the initial addition step in the Schiff base formation mechanism.[5]

-

Steric Hindrance: The presence of a fluorine atom in the ortho position to the aldehyde group introduces significant steric hindrance. This bulkiness can physically impede the approach of the amine nucleophile to the carbonyl carbon, further slowing down the reaction rate. Protocols for sterically hindered substrates often require more forcing conditions to achieve good yields.[6][7]

Overcoming these challenges requires careful optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and a method for the efficient removal of water to drive the reaction equilibrium towards the product.

Reaction Mechanism and Workflow

The formation of a Schiff base proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the aldehyde to form a carbinolamine intermediate, followed by dehydration of the carbinolamine to yield the imine.[5]

Caption: General workflow for Schiff base synthesis.

Detailed Experimental Protocol

This protocol is designed to address the reduced reactivity of 2-(difluoromethyl)-6-fluorobenzaldehyde.

Materials:

-

2-(Difluoromethyl)-6-fluorobenzaldehyde

-

Primary amine (e.g., aniline, benzylamine)

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or glacial acetic acid

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethyl)-6-fluorobenzaldehyde (1.0 eq).

-

Addition of Amine and Solvent: Dissolve the aldehyde in anhydrous toluene (approx. 40 mL). To this solution, add the primary amine (1.0-1.1 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq) or a few drops of glacial acetic acid. The use of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[8]

-

Water Removal and Reflux: Equip the flask with a Dean-Stark apparatus filled with toluene or a Soxhlet extractor containing freshly activated 4Å molecular sieves. Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 110 °C for toluene) with vigorous stirring. The continuous removal of water is essential to drive the reversible reaction towards the formation of the imine product.[8][9]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The formation of the more nonpolar imine product should be observed as a new spot with a higher Rf value compared to the starting aldehyde and amine. The reaction may require several hours (4-24 h) to reach completion due to the deactivated nature of the aldehyde.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the reaction mixture to room temperature.

-

Purification:

-

Filter the reaction mixture if a solid drying agent was used.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Data Presentation: Reaction Parameters and Characterization

| Parameter | Recommended Condition | Rationale |

| Solvent | Toluene or Xylene | High boiling point allows for effective azeotropic removal of water. |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Acetic Acid | Protonates the carbonyl oxygen, increasing its electrophilicity. |

| Temperature | Reflux (110-140 °C) | Provides sufficient energy to overcome the activation barrier for the deactivated aldehyde. |

| Water Removal | Dean-Stark trap or Molecular Sieves | Crucial for shifting the reaction equilibrium towards the product side.[8] |

| Reaction Time | 4 - 24 hours | Longer reaction times may be necessary due to steric and electronic hindrance. |

Characterization of the Schiff Base Product:

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration peak, typically in the range of 1620–1690 cm⁻¹. The disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) also indicates product formation.[5]

-

¹H NMR Spectroscopy: A key diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0–9.0 ppm. The difluoromethyl proton (CHF₂) will likely appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR Spectroscopy: This technique is invaluable for confirming the presence of the fluorine-containing groups. Signals corresponding to the aromatic fluorine and the difluoromethyl group should be observed at their characteristic chemical shifts.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the Schiff base product provides definitive evidence of its formation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents. |

| Ineffective water removal. | Check the efficiency of the Dean-Stark trap or use freshly activated molecular sieves. | |

| Low reaction temperature. | Consider using a higher boiling solvent like xylene. | |

| Incomplete reaction | Insufficient reaction time. | Extend the reflux time and monitor by TLC. |

| Catalyst deactivation. | Add an additional portion of the acid catalyst. | |

| Formation of side products | Amine self-condensation or decomposition. | Use a slight excess of the amine (1.1 eq) and avoid excessively high temperatures. |

Conclusion

The synthesis of Schiff bases from 2-(difluoromethyl)-6-fluorobenzaldehyde, while challenging, is readily achievable with careful control of reaction conditions. The protocol outlined in this guide, which emphasizes the use of an acid catalyst, elevated temperatures, and efficient water removal, provides a robust starting point for researchers. The resulting fluorinated Schiff bases are valuable precursors for the development of novel pharmaceuticals and advanced materials, leveraging the unique electronic properties of the difluoromethyl and fluoro substituents.

References

-

Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(6), 539-551. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

-

Ben-Ammar, H., et al. (2014). Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-benzylidene. Der Pharma Chemica, 6(5), 321-329. Available at: [Link]

-

Abdullah, H. I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Al-Mustansiriyah Journal of Science, 34(3), 1-10. Available at: [Link]

-

Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

-

Nishimura, T., et al. (2018). Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. International Journal of Organic Chemistry, 8, 28-38. Available at: [Link]

-

OperaChem. (2024, October 21). Imine formation-Typical procedures. Available at: [Link]

-

Laird, E. D., & Rokita, S. E. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 977-980. Available at: [Link]

-

Patel, H. D., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Scientific Research in Science and Technology, 6(1), 45-51. Available at: [Link]

-

Patel, S. S., & Rajput, S. S. (2021). synthesis and antimicrobial evaluation of novel schiff's bases derived from 2, 6-dichloro. Journal of Advanced Scientific Research, 12(3), 162-169. Available at: [Link]

-

Dunås, F., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(28), 5068-5071. Available at: [Link]

-

Prakash, G. K. S., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 21. Available at: [Link]

-

Puchoň, E., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. Molecules, 28(14), 5328. Available at: [Link]

-

Zhang, P., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 26(4), 814-819. Available at: [Link]

-

Abdul Majeed, R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 24(18), 3369. Available at: [Link]

-

Al-Janabi, Z. A. H. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 16(2), 24-30. Available at: [Link]

-

Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at: [Link]

-

Berski, S., et al. (2011). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Structural Chemistry, 22, 935-951. Available at: [Link]

-

Feng, Y., et al. (2017). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Journal of the Chilean Chemical Society, 62(1), 3398-3401. Available at: [Link]

-

Sai Priya, D., et al. (2018). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Indian Drugs, 55(4), 18-26. Available at: [Link]

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 5. ijmcmed.org [ijmcmed.org]

- 6. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Imine formation-Typical procedures - operachem [operachem.com]